molecular formula C12H19BrO3 B14659230 Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate CAS No. 50418-60-5

Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate

Cat. No.: B14659230
CAS No.: 50418-60-5
M. Wt: 291.18 g/mol
InChI Key: GEOUQUWGSPHPGV-UHFFFAOYSA-N
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Description

Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate is an organic compound with a complex structure that includes a bromobutyl group, an oxocyclopentane ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the bromobutyl group, which can be achieved through the bromination of butanol. This intermediate is then reacted with cyclopentanone to form the oxocyclopentane ring. Finally, the ethyl ester group is introduced through esterification with ethanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, thiocyanates, and amines.

    Oxidation Reactions: Products include alcohols, ketones, and carboxylic acids.

    Reduction Reactions: Products include alcohols and alkanes.

Scientific Research Applications

Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxocyclopentane ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The ethyl ester group can undergo hydrolysis to release active metabolites that further modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromobutyrate: Similar in structure but lacks the oxocyclopentane ring.

    Cyclopentanone: Contains the oxocyclopentane ring but lacks the bromobutyl and ethyl ester groups.

    Ethyl 2-oxocyclopentanecarboxylate: Similar but lacks the bromobutyl group.

Uniqueness

The presence of the bromobutyl group allows for further functionalization, while the oxocyclopentane ring and ethyl ester group contribute to its stability and reactivity .

Properties

CAS No.

50418-60-5

Molecular Formula

C12H19BrO3

Molecular Weight

291.18 g/mol

IUPAC Name

ethyl 1-(4-bromobutyl)-2-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C12H19BrO3/c1-2-16-11(15)12(7-3-4-9-13)8-5-6-10(12)14/h2-9H2,1H3

InChI Key

GEOUQUWGSPHPGV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCCC1=O)CCCCBr

Origin of Product

United States

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